Taurocyamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

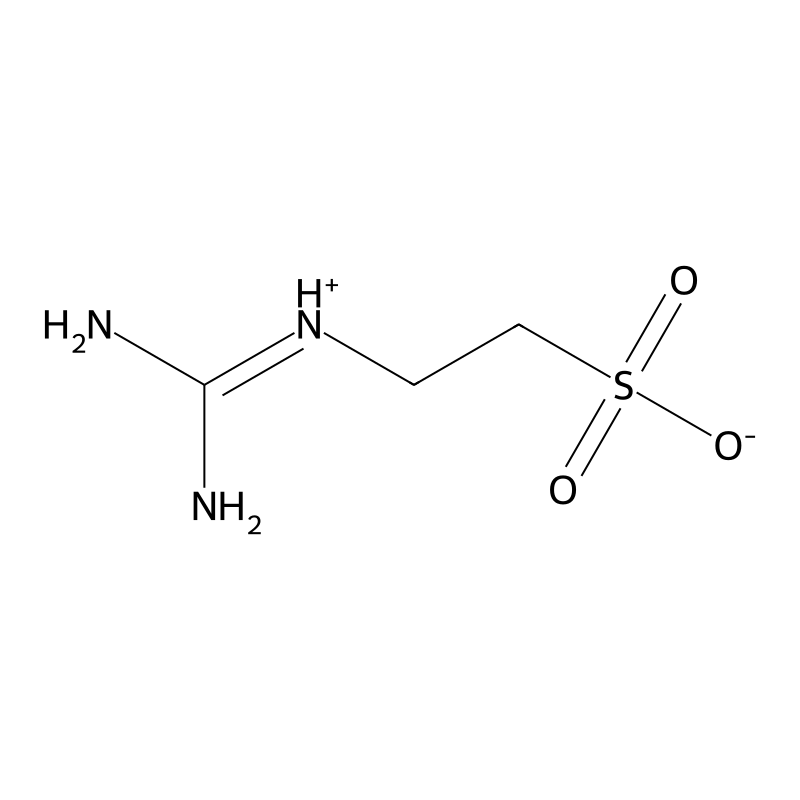

Taurocyamine is a chemical compound classified as the N-amidino derivative of taurine, with the molecular formula C₃H₉N₃O₃S. It belongs to the guanidine family and is related to organosulfonic acids, particularly taurine. This compound has garnered attention due to its involvement in metabolic processes and its potential biological activities, including its role as a substrate for specific enzymes like taurocyamine kinase .

Taurocyamine exhibits several interesting biological effects:

Taurine Transport Inhibition

It acts as a competitive inhibitor for taurine transport, thereby reducing cellular taurine uptake []. This property is being explored in research on taurine deficiency.

Glycine Receptor Antagonism

Studies suggest taurocyamine might act as an antagonist at glycine receptors in the brain, potentially influencing neuronal activity [].

Endogenous Alkaline Shifter

Research indicates taurocyamine can act as an endogenous "alkaline shifter," potentially protecting the brain from the harmful effects of lactic acidosis during oxygen deprivation [].

Neuromodulatory Properties:

Studies suggest Taurocyamine possesses neuromodulatory properties, meaning it can influence the activity of neurons in the nervous system. Research on invertebrates like crabs demonstrates Taurocyamine's ability to modulate neuronal firing and behavior, potentially affecting locomotion and learning []. Further investigations are underway to understand its specific role in neuronal communication and its potential implications for understanding nervous system function.

Antibacterial Activity:

Taurocyamine exhibits antibacterial activity against various pathogenic bacteria, including those resistant to conventional antibiotics []. This has sparked interest in exploring its potential as a novel therapeutic agent. Studies suggest Taurocyamine's antibacterial mechanism might involve disrupting the bacterial cell membrane, leading to cell death. However, more research is needed to fully elucidate its mechanism of action and develop Taurocyamine-based antibacterial therapies.

Other Potential Applications:

Preliminary research points towards Taurocyamine's potential involvement in other biological processes, including:

The primary reaction involving taurocyamine is catalyzed by the enzyme taurocyamine kinase, which facilitates the transfer of a phosphate group from adenosine triphosphate (ATP) to taurocyamine, resulting in adenosine diphosphate (ADP) and N-phosphotaurocyamine as products. The reaction can be summarized as follows:

This enzymatic reaction is crucial in taurine and hypotaurine metabolism, highlighting taurocyamine's role in biochemical pathways .

Taurocyamine exhibits several biological activities. It has been identified as an endogenous alkaline "shifter," which helps mitigate brain intracellular lactic acidosis during anoxic conditions. This property suggests its potential therapeutic implications in conditions associated with hypoxia . Additionally, studies have indicated that taurocyamine can act as a nitrogen source for certain bacterial strains, showcasing its utility in microbial metabolism .

Taurocyamine can be synthesized through various methods, including artificial synthesis techniques. One notable method involves the reaction of taurine with appropriate reagents to yield taurocyamine. Specific synthetic routes have been patented, indicating ongoing research into efficient production methods for this compound .

The applications of taurocyamine are diverse, spanning biochemical research and potential therapeutic uses. Its role in metabolic processes makes it a candidate for studies related to energy metabolism and neuroprotection. Moreover, its ability to serve as a nitrogen source for microorganisms opens avenues for biotechnological applications, particularly in microbial fermentation processes .

Research into the interactions of taurocyamine has focused on its binding properties with enzymes like taurocyamine kinase. Studies have identified key amino acid residues responsible for this binding, providing insights into the enzyme's specificity and mechanism of action . Understanding these interactions is vital for elucidating taurocyamine's role in metabolic pathways and its potential therapeutic applications.

Taurocyamine shares structural similarities with several other compounds within the guanidine family. Here are some comparable compounds:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| Guanidine | H₂N-C(=NH)-NH₂ | A simple guanidine compound involved in urea cycle. |

| Creatine | C₄H₉N₃O | Plays a key role in energy metabolism in muscle cells. |

| Arginine | C₆H₁₄N₄O₂ | An essential amino acid involved in protein synthesis. |

Uniqueness of Taurocyamine: Unlike these compounds, taurocyamine specifically functions within taurine metabolism and exhibits unique properties such as acting as an alkaline shifter during metabolic stress. Its distinct biochemical roles and potential applications set it apart from other guanidine derivatives.

The evolutionary diversification of phosphagen kinases in annelids represents one of the most remarkable examples of adaptive radiation within enzyme families. Annelids as a group express an unprecedented variety of phosphagen kinases, including creatine kinase, glycocyamine kinase, lombricine kinase, taurocyamine kinase, and a unique arginine kinase restricted to annelids [1] [2]. This extraordinary diversity reflects specialized metabolic adaptations to distinct ecological niches and physiological demands.

Comparative genomic analysis has revealed that annelid-specific phosphagen kinases share a remarkably conserved gene structure despite their functional divergence. All annelid enzymes, regardless of whether they are cytoplasmic or mitochondrial, possess the same 8-intron/9-exon organization that is strikingly similar to mitochondrial creatine kinase genes [3] [1]. This conservation strongly supports the hypothesis that the mitochondrial creatine kinase gene represents the basal and ancestral form from which all annelid-specific phosphagen kinases evolved.

Taurocyamine kinase demonstrates particularly notable isoform differentiation in annelids. Research on Arenicola brasiliensis has identified both cytoplasmic and mitochondrial isoforms with distinct biochemical properties [4] [5]. The cytoplasmic taurocyamine kinase shows high amino acid identity to lombricine kinase and exhibits strict substrate specificity for taurocyamine with minimal activity toward lombricine (approximately 9% of taurocyamine activity). In contrast, the mitochondrial isoform displays broader substrate tolerance, showing activity for taurocyamine, lombricine (30% of taurocyamine activity), and glycocyamine (7% of taurocyamine activity) [4].

The mitochondrial taurocyamine kinase possesses a characteristic N-terminal extension identified as a mitochondrial targeting peptide by multiple computational algorithms [4]. This targeting sequence shows higher similarity to mitochondrial creatine kinases from both vertebrates and invertebrates than to cytoplasmic forms, suggesting independent evolutionary trajectories for cytoplasmic and mitochondrial isoforms within the same species.

Phylogenetic analysis indicates that annelid phosphagen kinases diverged in a specific temporal sequence: (1) cytoplasmic arginine kinase, lombricine kinase, and taurocyamine kinase emerged first, (2) glycocyamine kinase appeared subsequently, and (3) mitochondrial lombricine kinase and mitochondrial taurocyamine kinase evolved most recently [1]. This pattern suggests that substrate specialization preceded subcellular compartmentalization during annelid phosphagen kinase evolution.

The guanidine specificity region shows systematic variation among annelid phosphagen kinases, reflecting adaptation to different substrate molecules. Taurocyamine kinases exhibit 5-6 amino acid deletions in this region, which correlates with the size requirements for accommodating the taurocyamine substrate [6] [7]. This structure-function relationship demonstrates how evolutionary modifications in specific protein domains enable precise substrate recognition and catalytic efficiency.

Remarkably, phylogenetic studies reveal that annelid-specific phosphagen kinases appear basal to all creatine kinase isoforms (mitochondrial, cytoplasmic, and flagellar), despite their apparent evolutionary divergence from creatine kinase-like ancestors [1]. This paradoxical placement likely reflects accelerated evolutionary rates and radiation of annelid-specific enzymes compared to the more conserved creatine kinase lineages.

| Annelid Species | Enzyme Type | Molecular Mass (kDa) | Quaternary Structure | Substrate Activity | Gene Structure |

|---|---|---|---|---|---|

| Arenicola brasiliensis | Cytoplasmic Taurocyamine Kinase | 40 | Dimeric | Taurocyamine, Lombricine (9%) | 8-intron/9-exon |

| Arenicola brasiliensis | Mitochondrial Taurocyamine Kinase | 40 | Monomeric (mitochondrial) | Taurocyamine, Lombricine (30%), Glycocyamine (7%) | 8-intron/9-exon |

| Eisenia foetida | Lombricine Kinase | 40 | Dimeric | Lombricine | 8-intron/9-exon |

| Neanthes diversicolor | Glycocyamine Kinase | 40 | Monomeric | Glycocyamine | 8-intron/9-exon |

| Sabellastarte sp. | Arginine Kinase | 40 | Monomeric | Arginine | 8-intron/9-exon |

| Capitella sp. | Cytoplasmic Lombricine Kinase | 40 | Dimeric | Lombricine | 8-intron/9-exon |

| Capitella sp. | Mitochondrial Lombricine Kinase | 40 | Monomeric (mitochondrial) | Lombricine | 8-intron/9-exon |

Trematode lineage divergence and gene duplication

Trematode taurocyamine kinases represent a fascinating example of convergent evolution and gene duplication events that resulted in unique structural and functional characteristics distinct from their annelid counterparts. All known trematode taurocyamine kinases are derived from gene duplication events [8] [9] [10], resulting in contiguous two-domain enzymes with molecular masses of approximately 80 kilodaltons.

The most extensively studied trematode taurocyamine kinase comes from Schistosoma mansoni, which provided the first atomic structure of both a taurocyamine kinase and a phosphagen kinase with a bilobal architecture [8] [11] [10]. This crystallographic analysis revealed that the two unliganded lobes adopt a canonical open conformation and interact via their respective C-terminal and N-terminal domains through a helix-mediated interface [8]. This spatial arrangement differs significantly from true dimeric phosphagen kinases, where both N-terminal domains typically make contact.

The gene duplication origin of trematode taurocyamine kinases is supported by several lines of evidence. First, all characterized trematode species (Schistosoma mansoni, Schistosoma japonicum, Paragonimus westermani, Clonorchis sinensis, and Eurythrema pancreaticum) possess contiguous two-domain taurocyamine kinases with nearly identical molecular architectures [12] [13] [14] [15]. Second, both domains within individual enzymes retain catalytic activity and exhibit independent function, as demonstrated by isothermal titration calorimetry and enzyme kinetics experiments [8] [16].

Phylogenetic reconstruction has revealed a surprising evolutionary origin for trematode taurocyamine kinases. Rather than evolving from annelid taurocyamine kinases, these enzymes show higher sequence identity to molluscan arginine kinases and cluster with molluscan arginine kinase lineages in phylogenetic trees [15] [12] [14]. This suggests that trematode taurocyamine kinases evolved independently from a molluscan arginine kinase ancestor through exon shuffling events that altered substrate specificity from arginine to taurocyamine.

The contiguous domain structure of trematode taurocyamine kinases appears to be functionally equivalent to separate dimeric subunits. Studies on Paragonimus westermani and Schistosoma japonicum taurocyamine kinases demonstrate that both domains retain significant catalytic activity and can function independently [14] [16]. The Domain 1 typically shows slightly higher catalytic efficiency (kcat = 24.16 s⁻¹ for P. westermani D1 versus 11.56 s⁻¹ for D2), while the full-length enzyme exhibits catalytic parameters equivalent to the sum of individual domains [14].

Trematode taurocyamine kinases display characteristic deletions in the guanidine specificity region that distinguish them from other phosphagen kinases. These enzymes consistently show 6-amino acid deletions in this critical region, compared to 5-amino acid deletions in annelid taurocyamine kinases and lombricine kinases [12]. This structural modification likely contributes to their unique substrate recognition properties and represents an adaptation specific to the trematode lineage.

The evolutionary timeline of trematode taurocyamine kinase emergence appears to coincide with major life cycle adaptations in parasitic flatworms. These enzymes are highly expressed during the cercariae stage in Schistosoma mansoni and show developmental regulation throughout the parasite life cycle [12]. This expression pattern suggests that taurocyamine kinase-mediated energy buffering plays critical roles during host invasion and establishment of infection.

Substrate specificity analysis reveals important differences between trematode species. While Schistosoma mansoni taurocyamine kinase shows activity for multiple guanidine substrates including taurocyamine and arginine [17], enzymes from Paragonimus westermani, Schistosoma japonicum, and Eurythrema pancreaticum exhibit strict specificity for taurocyamine [12]. This variation suggests ongoing evolutionary refinement of substrate recognition within the trematode lineage.

| Trematode Species | Enzyme Type | Molecular Mass (kDa) | Domain Structure | Gene Duplication Origin | Amino Acid Length | Phylogenetic Origin |

|---|---|---|---|---|---|---|

| Schistosoma mansoni | Taurocyamine Kinase | 80.4 | Contiguous two-domain | Gene duplication event | 716 | Molluscan AK-like |

| Schistosoma japonicum | Taurocyamine Kinase | 80.0 | Contiguous two-domain | Gene duplication event | 713 | Molluscan AK-like |

| Paragonimus westermani | Taurocyamine Kinase | 80.2 | Contiguous two-domain | Gene duplication event | 713 | Molluscan AK-like |

| Clonorchis sinensis | Taurocyamine Kinase | 80.0 | Contiguous two-domain | Gene duplication event | 700 | Molluscan AK-like |

| Eurythrema pancreaticum | Taurocyamine Kinase | 80.0 | Contiguous two-domain | Gene duplication event | 700 | Molluscan AK-like |

Cross-species comparative analysis of phosphagen kinases

Comparative analysis of phosphagen kinases across diverse taxonomic groups reveals fundamental evolutionary principles governing enzyme diversification, substrate specialization, and structural adaptation. The phosphagen kinase family represents one of the most extensively studied examples of divergent evolution within a single enzyme family, with members distributed across virtually all animal phyla and selected protist groups [2] [18] [19].

Phylogenetic relationships among phosphagen kinases indicate two major evolutionary clusters: a creatine kinase supercluster and an arginine kinase supercluster [20] [18]. Taurocyamine kinases occupy a unique position within this phylogenetic framework, with annelid forms clustering with other annelid-specific phosphagen kinases, while trematode forms show closer relationships to molluscan arginine kinases [15] [1]. This pattern strongly supports independent evolutionary origins for taurocyamine kinases in different lineages.

Cross-species comparison reveals remarkable conservation in catalytic mechanisms despite substantial substrate diversity. All phosphagen kinases share a common mechanism of direct, in-line γ-phosphoryl transfer with similar kinetic parameters [2]. The substrate binding site is consistently located in the cleft between N-terminal and C-terminal domains, but most catalytic residues are found in the larger C-terminal domain. This structural conservation indicates that substrate specificity evolved through modifications of binding pocket residues rather than fundamental changes to the catalytic mechanism.

Quaternary structure evolution shows interesting patterns across taxonomic groups. Most arthropod arginine kinases function as monomers (40 kDa), while vertebrate creatine kinases typically form dimers of 40-43 kDa subunits. Echinoderms uniquely possess both dimeric arginine kinases (81 kDa consisting of two 42 kDa subunits) and monomeric creatine kinases (140-155 kDa). This diversity suggests that quaternary structure represents an evolutionarily labile trait that can be modified independently of catalytic function.

Substrate specificity evolution reflects adaptation to different phosphagen molecules with varying physical and chemical properties. The phosphagens differ significantly in size (glycocyamine < creatine < taurocyamine < arginine < lombricine), charge distribution, and diffusion coefficients [2]. Comparative structural analysis reveals that substrate specificity is primarily determined by two critical regions: the phosphagen specificity loop and the guanidine specificity region.

The phosphagen specificity loop shows systematic length variation that inversely correlates with substrate size. Glycocyamine kinase possesses the longest loop to accommodate the smallest substrate, while arginine kinase has the shortest loop for the largest substrate. Taurocyamine kinases display intermediate loop lengths consistent with the moderate size of taurocyamine relative to other phosphagens.

Sequence identity patterns provide insights into evolutionary relationships and functional constraints. Glycocyamine kinase shows 50-58% sequence similarity with vertebrate and invertebrate creatine kinases, with highest similarity (57-58%) to vertebrate mitochondrial creatine kinase isoforms. Taurocyamine kinases exhibit similar sequence identities (50-58%) to creatine kinases, while showing lower but significant similarity (37-39%) to invertebrate arginine kinases [4].

Gene structure evolution reveals important insights into phosphagen kinase origins and diversification. The discovery that annelid-specific phosphagen kinases share an 8-intron/9-exon organization identical to mitochondrial creatine kinases provides strong evidence for the ancestral nature of mitochondrial creatine kinase genes [3] [1]. This conservation across functionally divergent enzymes indicates that gene structure represents a deeply conserved evolutionary feature.

Protist phosphagen kinases offer unique perspectives on early enzyme evolution. Recent studies have identified taurocyamine kinase activity in stramenopiles (Aphanomyces, Albugo, Ectocarpus) and cryptophytes (Guillardia), while arginine kinase activity occurs in choanomonads (Monosiga), alveolates, and haptophytes [19]. Notably, the Guillardia taurocyamine kinase exhibits substrate inhibition toward taurocyamine, representing the first reported case of this kinetic behavior in taurocyamine kinases [19].

Tissue-specific expression patterns vary significantly among phosphagen kinases and reflect specialized physiological roles. Creatine kinases show tissue-specific isoforms (muscle, brain) and compartment-specific forms (mitochondrial, cytosolic, flagellar). Taurocyamine kinases display expression in locomotive and reproductive organs of adult parasites, suggesting roles in energy-demanding processes such as motility and reproduction [13].

The thermodynamic properties of different phosphagen kinase reactions show systematic variation that impacts cellular energy homeostasis. Phosphagen kinase reactions differ in their thermodynamic poise, affecting their capacity for ATP buffering and inorganic phosphate regulation [2]. These differences likely reflect evolutionary optimization for specific cellular energy demands and metabolic contexts.

| Enzyme | Primary Distribution | Typical Molecular Mass (kDa) | Quaternary Structure | Sequence Identity to CK (%) | Gene Structure |

|---|---|---|---|---|---|

| Creatine Kinase | Vertebrates, some invertebrates | 40-43 | Dimeric (cytoplasmic), Octameric (mitochondrial) | 100 | Variable |

| Arginine Kinase | Invertebrates, protostomes | 40-42 | Monomeric (most), Dimeric (echinoderms) | 37-51 | Variable |

| Taurocyamine Kinase | Marine annelids, trematodes | 40 (annelids), 80 (trematodes) | Dimeric (annelids), Contiguous dimer (trematodes) | 50-58 | 8-intron/9-exon (annelids) |

| Lombricine Kinase | Terrestrial/marine annelids | 40 | Dimeric | 50-58 | 8-intron/9-exon |

| Glycocyamine Kinase | Polychaete annelids | 40 | Monomeric | 50-58 | 8-intron/9-exon |